
4-fluorophenyl 9H-xanthene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl 9H-xanthene-9-carboxylate, also known as FXP, is a synthetic compound that belongs to the xanthene family. Xanthene derivatives have been widely used in various fields, including medicine, biology, and chemistry, due to their unique properties. FXP is a promising compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-fluorophenyl 9H-xanthene-9-carboxylate works by binding to specific targets, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The fluorescence intensity of 4-fluorophenyl 9H-xanthene-9-carboxylate is dependent on the local environment, such as pH, polarity, and viscosity. 4-fluorophenyl 9H-xanthene-9-carboxylate can also undergo photochemical reactions, such as photoisomerization and photobleaching, which can affect its fluorescence properties.
Biochemical and Physiological Effects:
4-fluorophenyl 9H-xanthene-9-carboxylate has been shown to have minimal toxicity and low cytotoxicity in various cell lines. 4-fluorophenyl 9H-xanthene-9-carboxylate can also penetrate cell membranes and localize in specific organelles, such as the mitochondria and lysosomes. 4-fluorophenyl 9H-xanthene-9-carboxylate can affect cellular processes, such as cell division and apoptosis, by labeling specific proteins or nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluorophenyl 9H-xanthene-9-carboxylate has several advantages over other fluorescent probes, such as high photostability, low toxicity, and high quantum yield. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be easily synthesized and purified. However, 4-fluorophenyl 9H-xanthene-9-carboxylate has some limitations, such as limited water solubility and sensitivity to pH changes. 4-fluorophenyl 9H-xanthene-9-carboxylate also requires excitation at a specific wavelength, which can limit its application in certain experimental settings.
Direcciones Futuras
4-fluorophenyl 9H-xanthene-9-carboxylate has a wide range of potential applications in scientific research, including drug discovery, disease diagnosis, and cell imaging. Future research could focus on developing new derivatives of 4-fluorophenyl 9H-xanthene-9-carboxylate with improved properties, such as water solubility and pH sensitivity. 4-fluorophenyl 9H-xanthene-9-carboxylate could also be used in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy. Overall, 4-fluorophenyl 9H-xanthene-9-carboxylate is a promising compound that has the potential to advance scientific research in various fields.
Métodos De Síntesis
The synthesis of 4-fluorophenyl 9H-xanthene-9-carboxylate involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or zinc chloride. The resulting intermediate is then treated with acetic anhydride to yield 4-fluorophenyl 9H-xanthene-9-carboxylate. The purity of 4-fluorophenyl 9H-xanthene-9-carboxylate can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-fluorophenyl 9H-xanthene-9-carboxylate has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, cell biology, and pharmacology. 4-fluorophenyl 9H-xanthene-9-carboxylate can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. 4-fluorophenyl 9H-xanthene-9-carboxylate can also be used to study the interaction between molecules and cells, as well as to monitor intracellular processes.
Propiedades
IUPAC Name |
(4-fluorophenyl) 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHXXHAKVSZJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

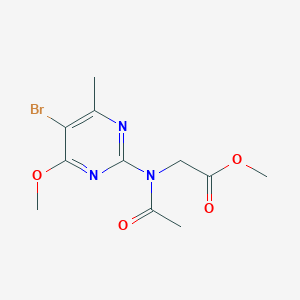
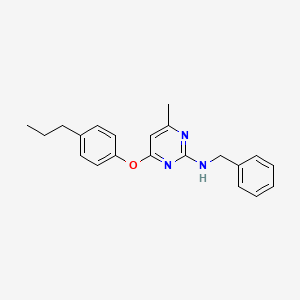
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
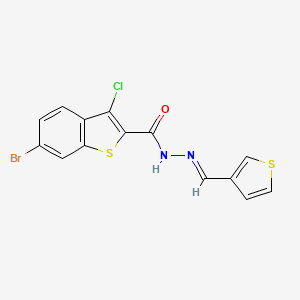
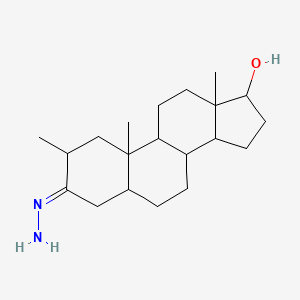
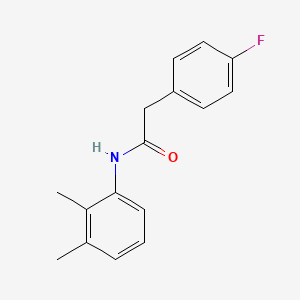
![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)
![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)